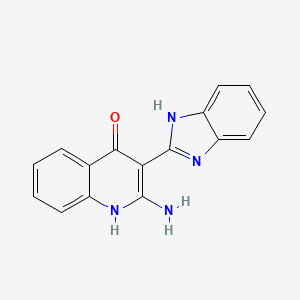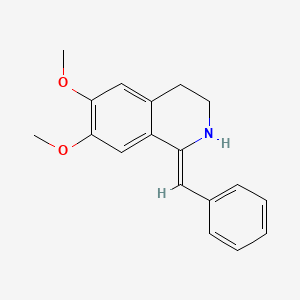
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate is an organic compound with a complex structure that includes a benzoate ester, a nitro group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by sulfonylation to add the methylsulfonyl group. Finally, esterification with ethanol yields the desired ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale nitration and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Reduction of the nitro group: yields an amino derivative.
Substitution reactions: can produce a variety of functionalized benzoate esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals with anti-inflammatory or antimicrobial properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate exerts its effects depends on its specific application. In biological systems, the nitro group can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, making it more effective in various applications.
Comparison with Similar Compounds
Ethyl 4-methyl-3-(methylsulfonyl)-benzoate: Lacks the nitro group, which may reduce its reactivity.
Ethyl 4-methyl-5-nitrobenzoate: Lacks the methylsulfonyl group, which may affect its solubility and stability.
Methyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its reactivity and physical properties.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of both the nitro and methylsulfonyl groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
52317-31-4 |
|---|---|
Molecular Formula |
C11H13NO6S |
Molecular Weight |
287.29 g/mol |
IUPAC Name |
ethyl 4-methyl-3-methylsulfonyl-5-nitrobenzoate |
InChI |
InChI=1S/C11H13NO6S/c1-4-18-11(13)8-5-9(12(14)15)7(2)10(6-8)19(3,16)17/h5-6H,4H2,1-3H3 |
InChI Key |
QSQZFJCIEFANLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)S(=O)(=O)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide](/img/structure/B11843685.png)



![8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11843703.png)
![7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B11843709.png)

![7-(Trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11843718.png)


